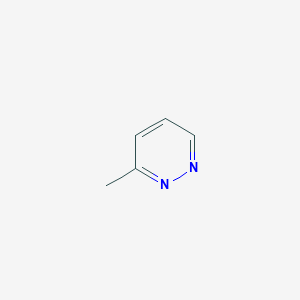

3-Methylpyridazine

Beschreibung

Structural Isomerism and Heterocyclic Context

3-Methylpyridazine has the molecular formula C₅H₆N₂. It is one of several methyl-substituted isomers of pyridazine (B1198779). Pyridazine itself is an isomer of other diazines, such as pyrimidine (B1678525) and pyrazine, all sharing the molecular formula C₄H₄N₂ for the parent ring, with the positions of the two nitrogen atoms differentiating them. wikipedia.orgresearchgate.net In this compound, a methyl group (-CH₃) is attached to one of the carbon atoms adjacent to a nitrogen atom in the pyridazine ring. This substitution pattern distinguishes it from other potential methylpyridazines, where the methyl group could be located at different positions on the ring.

Heterocyclic compounds, like pyridazine and its derivatives, are cyclic compounds containing atoms of at least two different elements in the ring, with carbon being one of them. rjptonline.org Nitrogen-containing heterocycles, in particular, are prevalent in many natural products and have significant applications in pharmaceuticals, agrochemicals, and materials science. rjptonline.orgchemimpex.comscholarsresearchlibrary.com The pyridazine ring system, with its vicinal nitrogen atoms, offers unique chemical properties and reactivity compared to other diazines or nitrogen heterocycles like pyridine (B92270).

Historical Context of Pyridine and its Methylated Analogs in Chemical Research

The study of nitrogen-containing heterocycles has a long history. Pyridine, a six-membered ring with one nitrogen atom, was discovered in the late 1840s from bone oil. Its structure was later determined in the 1860s and 1870s. wikipedia.orgacs.orgbritannica.com Early syntheses of pyridine derivatives, such as the Hantzsch pyridine synthesis developed in 1881, paved the way for accessing a wide range of these compounds. wikipedia.orgacs.org Pyridine and its methyl analogs, known as picolines (2-methylpyridine, 3-methylpyridine (B133936), and 4-methylpyridine), were initially obtained from coal tar. britannica.comnih.gov

3-Methylpyridine (also known as 3-picoline) is a positional isomer of methylpyridine, where the methyl group is attached to the third carbon of the pyridine ring. wikipedia.orgsolubilityofthings.com Like pyridine, 3-methylpyridine is a colorless liquid and a weak base. wikipedia.orgsolubilityofthings.com The historical research into pyridine and its methylated forms provided a foundation for understanding the chemistry of aromatic nitrogen heterocycles, including the diazines like pyridazine and its methyl derivatives. The synthesis and applications of pyridine derivatives have been extensively studied, highlighting their importance as building blocks in various industries. wikipedia.orgresearchgate.netnih.gov

Significance in Contemporary Organic Chemistry and Research

This compound and other pyridazine derivatives are significant in contemporary organic chemistry due to their diverse applications and interesting reactivity. They serve as valuable building blocks in the synthesis of more complex organic molecules. rjptonline.orgchemimpex.com The pyridazine core is found in various biologically active compounds, including pharmaceuticals and agrochemicals. rjptonline.orgchemimpex.comscholarsresearchlibrary.comacs.org

Research involving this compound focuses on various aspects, including novel synthetic routes, exploration of its chemical properties, and its utilization in the development of new compounds with potential applications. For instance, studies have investigated the synthesis of substituted pyridazines through various reaction methodologies, such as cycloaddition reactions. rsc.orgresearchgate.net The ease of substitution at different positions of the pyridazine ring makes it an attractive scaffold for designing and synthesizing novel compounds. rjptonline.org

Detailed research findings related to this compound include studies on its physical properties and its reactivity in complexation reactions. sigmaaldrich.comchemdad.comsigmaaldrich.com For example, this compound has been shown to react with halogenotrimethylplatinum (IV) complexes to form specific coordination compounds. chemdad.comsigmaaldrich.com It also undergoes self-association in aqueous solutions under different pH conditions. chemdad.comsigmaaldrich.com

The significance of this compound in contemporary research is further underscored by its potential applications in areas such as pharmaceutical development, agricultural chemicals, materials science, analytical chemistry, and the flavor and fragrance industry. chemimpex.com Researchers are exploring its use in developing potential drug candidates, enhancing the efficacy of pesticides and herbicides, and incorporating it into polymers and coatings to improve material properties. chemimpex.com

Selected Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 214 °C | sigmaaldrich.comchemdad.comsigmaaldrich.com |

| Density | 1.031 g/mL at 25 °C | sigmaaldrich.comchemdad.comsigmaaldrich.com |

| Refractive Index | nD20 1.514 | sigmaaldrich.comchemdad.comsigmaaldrich.com |

| Molecular Weight | 94.11 g/mol | sigmaaldrich.comnih.gov |

| Empirical Formula | C₅H₆N₂ | sigmaaldrich.comnih.gov |

| State (at 25 °C) | Liquid | chemdad.com |

Examples of Research Areas Utilizing Pyridazine Derivatives

| Research Area | Examples of Applications | Source |

| Pharmaceutical Development | Synthesis of potential drug candidates, including anti-inflammatory and analgesic drugs. | rjptonline.orgchemimpex.comscholarsresearchlibrary.com |

| Agricultural Chemicals | Formulation of pesticides and herbicides to enhance efficacy. | chemimpex.comscholarsresearchlibrary.com |

| Materials Science | Incorporation into polymers and coatings for improved thermal stability and chemical resistance. | chemimpex.com |

| Analytical Chemistry | Use as a reagent in methods for detecting and quantifying substances. | chemimpex.com |

| Flavor and Fragrance Industry | Exploration for potential use in flavoring agents and fragrances. | chemimpex.com |

Note: This table provides examples of research areas and potential applications of pyridazine derivatives, including this compound.

The ongoing research into the synthesis, properties, and applications of this compound highlights its continued importance as a versatile heterocyclic compound in the advancement of organic chemistry and related fields.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-3-2-4-6-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDRPNGTQDRKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167529 | |

| Record name | 3-Methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-76-4 | |

| Record name | 3-Methylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1632-76-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylpyridazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PXS99XG8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 3 Methylpyridazine and Its Derivatives

Industrial Synthesis and Catalytic Processes

The industrial production of 3-methylpyridine (B133936), a crucial intermediate for pharmaceuticals and agrochemicals, relies on several advanced catalytic methodologies. google.com These processes are designed to be efficient and scalable, often involving gas-phase reactions over heterogeneous catalysts at elevated temperatures. The choice of reactants and catalysts allows for the targeted synthesis of 3-methylpyridine, although co-production of pyridine (B92270) and other isomers is common.

A primary industrial method for synthesizing 3-methylpyridine involves the gas-phase reaction of acrolein with ammonia (B1221849). wikipedia.org In this multistep process, the reactants are passed over a heterogeneous, oxide-based catalyst at high temperatures, typically between 350–500 °C. wikipedia.orgwikipedia.org The reaction culminates in a cyclization step to form the pyridine ring. wikipedia.org A significant co-product of this synthesis is pyridine, which is formed through the demethylation of the primary product, 3-methylpyridine. wikipedia.org

To achieve greater control over the product distribution and enhance the yield of 3-methylpyridine, a modified route utilizing acrolein, propionaldehyde (B47417), and ammonia is employed. wikipedia.org This method allows for a more direct synthesis of the target molecule. wikipedia.org Reacting a mixture of acrolein and alkanals like propionaldehyde with ammonia in the presence of a specific catalyst can selectively produce 3-methylpyridine without significant formation of pyridine as a byproduct. google.com For instance, using a zeolite of the pentasil type at 400°C, a 91% yield of 3-methylpyridine can be achieved. google.com

The reaction is as follows: CH₂=CHCHO + CH₃CH₂CHO + NH₃ → 3-CH₃C₅H₄N + 2 H₂O + H₂ wikipedia.org

An alternative pathway to 3-methylpyridine is through the dehydrogenation of 3-methylpiperidine (B147322). wikipedia.org The precursor, 3-methylpiperidine, can be derived from the hydrogenation of 2-methylglutaronitrile (B1199711) or the catalytic cyclization of 2-methyl-1,5-diaminopentane. google.comwikipedia.org The subsequent dehydrogenation step is performed by passing gaseous 3-methylpiperidine over a dehydrogenation catalyst at temperatures between 200 and 400°C. google.comgoogle.com Noble metals such as palladium (Pd) or platinum (Pt) on a support material are commonly used as catalysts for this process. google.com This method is advantageous because it can produce 3-methylpiperidine of high purity. google.com

| Synthetic Route | Reactants | Catalyst Type | Specific Examples | Temperature Range (°C) | Ref |

| Acrolein + Ammonia | Acrolein, Ammonia | Oxide-based | Modified Alumina (Al₂O₃), Silica (SiO₂) | 350-500 | wikipedia.orgwikipedia.org |

| Acrolein + Propionaldehyde | Acrolein, Propionaldehyde, Ammonia | Zeolite | Pentasil type (e.g., ZSM-5) | ~400 | google.com |

| Chichibabin Synthesis | Acetaldehyde, Formaldehyde, Ammonia | Solid Acid | Silica-Alumina, Fluorided Alumina | 350-500 | wikipedia.orgwikipedia.org |

| Dehydrogenation | 3-Methylpiperidine | Supported Noble Metal | Palladium (Pd) on a support, Platinum (Pt) | 200-400 | google.comgoogle.com |

| Acrolein Acetal (B89532) + Ammonia | Acrolein diethyl acetal, Ammonia | Zeolite | ZnO/HZSM-5 | 400-475 | researchgate.netresearchgate.net |

| Liquid-Phase Synthesis | Acrolein, Ammonium (B1175870) salt | Solid Acid | SO₄²⁻/ZrO₂-FeZSM-5 | ~130 | researchgate.netresearchgate.net |

Achieving high selectivity for 3-methylpyridine is a key objective in industrial synthesis to minimize costly separation processes. One selective method involves the continuous reaction of acrolein with one or more ammonium salts dissolved in water under high pressure and at temperatures between 200-400°C. google.com This process can achieve yields of 35-60% based on the initial compounds. google.com Another approach uses the liquid-phase condensation of acrolein and ammonium acetate (B1210297) in a carboxylic acid medium with a solid acid catalyst, which can yield over 40% 3-methylpyridine. researchgate.netgoogle.com Furthermore, novel pathways using acrolein acetals instead of acrolein have been developed to prevent polymerization issues, a common challenge when handling acrolein. researchgate.netresearchgate.net For example, the gas-phase condensation of acrolein diethyl acetal and ammonia over a ZnO/HZSM-5 catalyst has proven to be a promising route. researchgate.net

| Method | Reactants | Key Conditions | Catalyst | Achieved Yield | Ref |

| High-Pressure Aqueous Reaction | Acrolein, Ammonium salts (e.g., ammonium sulfate) | Continuous reaction, high pressure | None specified | 35-60% | google.com |

| Liquid-Phase Condensation | Acrolein, Ammonium acetate | C2-C6 organic acid solvent, 70-170°C | Solid acid composite catalyst | >40% | google.com |

| Gas-Phase Acetal Condensation | Acrolein diethyl acetal, Ammonia | Fixed-bed reactor | ZnO/HZSM-5 | Up to 24% (at 110°C in batch reactor) | researchgate.netresearchgate.net |

| Zirconium-Mediated Synthesis | Two different alkynes, a nitrile | Stepwise addition of alkynes | Cp₂ZrEt₂, NiCl₂(PPh₃)₂ | High selectivity for single isomer | acs.org |

Novel Laboratory and Green Chemistry Approaches

Modern synthetic strategies are increasingly focused on sustainability and efficiency. This has led to the exploration of alternative energy sources and reaction media to minimize environmental impact and improve process safety.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov One notable green chemistry approach is the synthesis of pyridine derivatives, structurally related to pyridazines, from glycerol (B35011), a readily available and renewable resource.

A novel route for the synthesis of 3-picoline (3-methylpyridine) from glycerol has been established using microwave irradiation in a liquid phase reaction under mild conditions. rsc.org This method highlights the significant promoting effect of microwave heating over conventional heating. rsc.org In a typical procedure, a mixture of pure glycerol, ammonium acetate, acetic acid, and a catalyst such as TiO₂ is subjected to microwave irradiation. rsc.org The optimal conditions were found to be a mass ratio of pure glycerol/ammonium acetate/acetic acid/TiO₂ of 1/3/10/0.2 at 373 K for 20 minutes, resulting in a 71% yield of 3-picoline. rsc.org The combination of acetic acid and TiO₂ as a catalyst pair demonstrated superior performance. rsc.org This approach represents an effective transformation of glycerol into a valuable heterocyclic compound under mild conditions. rsc.org

The advantages of microwave-assisted synthesis include a significant reduction in reaction time and often an increase in product yield. nih.gov For instance, some reactions that take hours under conventional heating can be completed in minutes with microwave irradiation, with yields sometimes increasing from modest to impressive. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Synthesis of 3-Picoline from Glycerol

| Heating Method | Catalyst | Temperature (K) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Microwave | HAc/TiO₂ | 373 | 20 min | 71 |

| Conventional | HAc/TiO₂ | 373 | 20 min | Very low |

The reaction of acrolein diethyl acetal with ammonia presents a viable liquid-phase pathway for the synthesis of 3-methylpyridine, a compound closely related to 3-methylpyridazine. This method offers the potential for high selectivity. researchgate.net The synthesis is typically carried out in a batch reactor, and various parameters such as the presence of water, choice of catalyst, and reaction temperature have been systematically investigated. researchgate.net

In these reactions, gaseous 3-methylpyridine can be formed, which is believed to result from the partitioning of the compound from the liquid phase where it is synthesized. copernicus.org The proposed mechanism involves the reaction of dissolved acrolein with ammonium ions in the liquid phase. researchgate.net

Research has shown that catalysts play a crucial role in this synthesis. While bimetallic oxides and alkaline catalysts have shown low activity, HZSM-5 has been found to be a more effective catalyst compared to MCM-41. researchgate.net Using HZSM-5 as a catalyst at 110 °C, a yield of up to 24% of 3-picoline has been achieved. researchgate.net The reaction of acrolein with ammonium phosphate (B84403) in the liquid phase at 130°C has been reported to yield 3-methylpyridine with 100% selectivity and a 55% yield. researchgate.net

Table 2: Influence of Catalyst on the Synthesis of 3-Picoline from Acrolein Diethyl Acetal and Ammonia

| Catalyst | Temperature (°C) | Yield of 3-Picoline (%) |

|---|---|---|

| HZSM-5 | 110 | 24 |

| Ammonium Phosphate | 130 | 55 |

Electrochemical synthesis is gaining attention as a green and efficient method for the preparation of organic compounds, including N-heterocycles. This technique utilizes electrical current to drive chemical transformations, often under mild conditions and without the need for harsh reagents.

The electrochemical behavior of various pyridazine (B1198779) derivatives has been studied using techniques like cyclic voltammetry. For instance, the electrochemical reduction of 3,6-disubstituted pyridazines has been investigated. 3,6-dichloropyridazine (B152260) exhibits three cathodic waves, while 3-chloro-6-substituted pyridazines show two, corresponding to the sequential cleavage of carbon-chloride bonds and the reduction of the pyridazine ring. peacta.org The redox potentials are influenced by the nature of the substituents on the pyridazine ring. peacta.org

While specific examples of the direct electrochemical synthesis of this compound are not extensively detailed, the principles have been applied to a wide range of N-heterocyclic compounds. These methods often involve the anodic oxidation of precursors to generate reactive intermediates that can then cyclize to form the desired heterocyclic ring. The synthesis of various pyridazine derivatives has been accomplished through electrochemical means, demonstrating the versatility of this approach. researchgate.net

Synthesis of this compound Derivatives

The development of synthetic methods for pyridazine derivatives is an active area of research, driven by the diverse biological activities of these compounds.

One-pot, multi-component reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, avoiding the need for isolation of intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

Several new 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogues have been synthesized via a one-pot, three-component reaction. researchgate.net This reaction involves the condensation of barbituric acid or thiobarbituric acid with arylglyoxals in the presence of a catalytic amount of pyridine and hydrazine (B178648) hydrate (B1144303) in water at room temperature. researchgate.net This method is notable for its high yields and environmentally friendly conditions. researchgate.net

Similarly, a variety of pyridazin-3-one derivatives have been prepared through one-pot multistep reactions. nih.gov For example, the reaction of para-substituted acetophenones with glyoxalic acid, followed by ring closure with hydrazine hydrate, yields key pyridazinone intermediates. nih.gov These intermediates can be further functionalized in the same pot to generate a library of derivatives. nih.gov

The N-oxidation of pyridazines is a common transformation that can be used to modify the electronic properties of the ring and to introduce functional groups at various positions. The synthesis of this compound N-oxide can be achieved through the oxidation of this compound.

A common method for the synthesis of N-oxides of nitrogen-containing heterocycles is the use of peroxy acids, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. pipzine-chem.comgoogle.com For the closely related 3-methylpyridine, oxidation with hydrogen peroxide is a widely used method. researchgate.net The reaction is highly exothermic, and the decomposition of hydrogen peroxide can pose safety risks. acs.org To mitigate this, response surface methodology has been employed to identify safer and more efficient reaction conditions. researchgate.netacs.org Yields of over 98% for 3-methylpyridine N-oxide have been achieved under optimized, intensified conditions. researchgate.net

A patented process for preparing 3-methylpyridine-N-oxide involves mixing 3-methylpyridine with a catalyst (a mixture of phosphomolybdic acid and molybdenum trioxide) and then reacting with hydrogen peroxide in a microreactor under high-temperature conditions. google.com Another method involves the reaction of pyridine compounds with m-chloroperoxybenzoic acid in dichloromethane. google.com

The oxidation of pyrazolone (B3327878) pharmaceuticals with peracetic acid has been studied, indicating that peracetic acid can act as an effective oxidizing agent for N-heterocyclic compounds. nih.gov The reactivity is dependent on the structure of the substrate and the pH of the reaction medium. nih.gov Pyridazine N-oxides themselves are also valuable synthetic intermediates and have been used as precursors for metallocarbenes in rhodium-catalyzed reactions. acs.org

Table 3: Common Oxidizing Agents for N-Oxidation of Pyridine/Pyridazine Derivatives

| Oxidizing Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| Hydrogen Peroxide | Catalytic acid (e.g., phosphotungstic acid), elevated temperature | Highly exothermic, potential for H₂O₂ decomposition |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane, room temperature | Generally clean and high-yielding |

| Peracetic Acid | Aqueous or organic solvent, pH-dependent | Reactivity is structure-dependent |

Preparation of Heterocyclic Moieties (e.g., oxadiazoles, triazoles, pyrazoles, Schiff bases) derived from this compound

The this compound scaffold serves as a versatile precursor for the synthesis of more complex heterocyclic systems. Through various chemical transformations, other significant moieties such as oxadiazoles, triazoles, pyrazoles, and Schiff bases can be incorporated, leading to compounds with diverse chemical properties and potential applications.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common structural motif in medicinal chemistry. Its synthesis often involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.gov One established method is the reaction of an acid hydrazide with an acid chloride, followed by cyclodehydration using agents like phosphorus oxychloride. nih.gov The linkage of a pyridazine moiety to an oxadiazole ring can be achieved by starting with a pyridazine-containing precursor. For instance, alkenyl derivatives, which can be synthesized from 1,3,4-oxadiazole precursors, can undergo cyclization to form pyridazine derivatives. nih.gov A common route involves treating acid hydrazides with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution, followed by reactions with other reagents to build the pyridazine ring. nih.gov

Triazoles: Triazoles, existing as 1,2,3-triazole and 1,2,4-triazole (B32235) isomers, are another important class of N-heterocycles. nih.govresearchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used method for synthesizing 1,4-disubstituted-1,2,3-triazoles. organic-chemistry.orgnih.gov The synthesis of triazole-fused pyridazine systems can be accomplished through several routes. One typical method involves reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles to construct the fused pyridazine ring. mdpi.com Another approach is the cyclization of a heterocyclic diamine with a nitrite. mdpi.com These methods provide a direct pathway to creating integrated molecular architectures combining both pyridazine and triazole rings.

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. youtube.com The most fundamental synthesis, known as the Knorr pyrazole (B372694) synthesis, involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. youtube.comnih.gov This method is highly versatile and allows for the preparation of a wide range of substituted pyrazoles. nih.gov Fused-ring systems incorporating both pyrazole and pyridazine moieties, known as pyrazolo[3,4-d]pyridazines, can be synthesized from pyrazole precursors. For example, reacting synthesized pyrazoles with hydrazine hydrate can lead to the formation of the corresponding pyrazolo[3,4-d]pyridazines. researchgate.net

Schiff Bases: Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.govoiccpress.com This reaction is generally a reversible, acid-catalyzed process. nih.gov Pyridazine-derived Schiff bases can be synthesized by reacting an amino-substituted pyridazine with a suitable carbonyl compound or, conversely, by reacting a pyridazine carbaldehyde with a primary amine. For example, the synthesis of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine was achieved through the condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) with thiophene-2-carbaldehyde (B41791) in ethanol (B145695) at room temperature. acs.org A similar principle applies to pyridazine precursors to yield the corresponding Schiff bases.

Table 1: Synthesis of Heterocyclic Moieties

| Heterocycle | General Precursors | Key Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Oxadiazole | Acid hydrazides, Diacylhydrazines | Phosphorus oxychloride, Carbon disulfide | 1,3,4-Oxadiazole ring system |

| Triazole | Organic azides, Terminal alkynes | Copper(I) catalyst (for CuAAC) | 1,2,3-Triazole ring system |

| Pyrazole | 1,3-Dicarbonyl compounds, Hydrazine | Acid/Base catalysis | Pyrazole ring system |

| Schiff Base | Primary amines, Aldehydes/Ketones | Acid catalysis, Dehydrating agent | Imine (C=N) linkage |

Synthesis of Chlorinated and Fluorinated Methylpyridazine Derivatives

Halogenated pyridazine derivatives are crucial intermediates in organic synthesis, where the halogen atom acts as a leaving group for nucleophilic substitution reactions, enabling the introduction of various functional groups. nbinno.com

Chlorinated Derivatives: 3-Chloro-6-methylpyridazine is a significant heterocyclic compound used as an intermediate in the synthesis of more complex molecules, particularly pyridazine derivatives. nbinno.com Its reactive chlorine atom is susceptible to nucleophilic substitution, making it a valuable building block in drug discovery. nbinno.com The chlorination of pyridazinone precursors is a common method for synthesizing chloropyridazines. For instance, reacting 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one with phosphorus oxychloride (POCl₃) yields the corresponding 3-chloropyridazine (B74176) derivative. nih.gov This transformation is effective for converting the C=O group of the pyridazinone into a C-Cl bond. nih.govmdpi.com

Fluorinated Derivatives: The introduction of fluorine atoms into heterocyclic structures can significantly alter their biological and chemical properties. A comprehensive study on the synthesis of new pyridazine-fluorine derivatives has been reported, highlighting methods such as phase-transfer catalysis (PTC) under both microwave (MW) and conventional thermal heating (TH). nih.gov These methods have been used to perform [3+2] cycloaddition reactions of pyridazinium ylides with dipolarophiles containing a fluorine moiety, resulting in new pyridazine-fluorine cycloadducts. researchgate.net The use of microwave irradiation has been shown to decrease energy consumption and reduce the amount of solvent required compared to conventional heating. nih.gov Detailed synthetic protocols for specific fluorinated pyridazine derivatives, such as reacting 3,6-di(2-pyrididyl)pyridazine with fluorinated reagents like 4,5-difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, are also available. pubcompare.ai

Table 2: Halogenation of Pyridazine Derivatives

| Halogenation | Precursor Type | Reagent | Key Features |

|---|---|---|---|

| Chlorination | Pyridazinone | Phosphorus oxychloride (POCl₃) | Converts C=O to C-Cl; product is a versatile intermediate for nucleophilic substitution. nbinno.comnih.gov |

| Fluorination | Pyridazinium ylide | Fluorine-containing dipolarophiles | Can be performed under microwave irradiation; introduces fluorine moieties via cycloaddition. nih.govresearchgate.net |

Synthesis of 2-Amino-3-methylpyridine (B33374) Salts with Carboxylic Acid Derivatives

The formation of pharmaceutical salts is a common strategy to modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its intrinsic biological activity. iucr.org Research has been conducted on the synthesis and structural analysis of salts derived from 2-amino-3-methylpyridine and various carboxylic acids. iucr.orgiucr.org

Two specific salts have been synthesized and characterized: bis(2-amino-3-methylpyridinium) fumarate (B1241708) dihydrate (I) and 2-amino-3-methylpyridinium 5-chlorosalicylate (II). iucr.orgnih.gov The synthesis involves a proton transfer from the carboxylic acid to the pyridine base. iucr.orgresearchgate.net

Synthesis of bis(2-amino-3-methylpyridinium) fumarate dihydrate (I): This salt was prepared by mixing 2-amino-3-methylpyridine with fumaric acid in a 1:1 molar ratio in ethanol (30 ml). iucr.orgiucr.org The mixture was stirred at room temperature for 3 hours. iucr.orgiucr.org The resulting clear solution was then filtered, sealed, and allowed to cool slowly, which led to the formation of clear, green, block-shaped crystals after a few days. iucr.orgiucr.org

Synthesis of 2-amino-3-methylpyridinium 5-chlorosalicylate (II): This salt was synthesized by mixing 2-amino-3-methylpyridine with 5-chlorosalicylic acid in a 1:1 ratio in methanol (B129727) (30 ml). iucr.orgiucr.org The mixture was stirred at 293 K for 3 hours. iucr.orgiucr.org The solution was subsequently filtered, sealed, and left undisturbed. After several days, green, plate-shaped crystals of the salt were formed. iucr.orgiucr.org

Single-crystal X-ray diffraction analysis confirmed the structures of these salts, revealing that protonation occurs via the transfer of a hydrogen atom from the acid to the pyridine base in both compounds. iucr.orgnih.gov

Table 3: Crystal Data for 2-Amino-3-methylpyridine Salts

| Parameter | Salt I (Fumarate) | Salt II (5-Chlorosalicylate) |

|---|---|---|

| Chemical Formula | 2C₆H₉N₂⁺·C₄H₂O₂²⁻·2H₂O | C₆H₉N₂⁺·C₇H₄ClO₃⁻ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| Void Volume (ų) | 39.65 | 118.10 |

| Void Surface Area (Ų) | 160.25 | 421.8 |

| Band Gap Energy (eV) | 4.0035 | 2.6577 |

Data sourced from IUCr Journals. iucr.org

Iii. Mechanistic Investigations of 3 Methylpyridazine Reactivity

Electrophilic Aromatic Substitution Reactions

Pyridazine (B1198779), the parent heterocycle of 3-methylpyridazine, is generally resistant to electrophilic aromatic substitution (EAS). This low reactivity is attributed to the electron-withdrawing nature of the two adjacent nitrogen atoms, which deactivates the aromatic ring towards attack by electrophiles. researchgate.net The lone pairs on the nitrogen atoms are typically the most nucleophilic sites, leading to preferential attack by electrophiles at the nitrogen rather than the carbon atoms of the ring.

Computational studies on pyridine (B92270), a related azine, indicate that the highest occupied molecular orbitals (HOMOs) are not π orbitals, which further explains the low reactivity towards electrophilic substitution. researchgate.net For an EAS reaction to occur on the pyridazine ring, the presence of strong activating groups is usually necessary. researchgate.net In the case of this compound, the methyl group is an activating group, but its effect is often insufficient to overcome the strong deactivating effect of the two nitrogen atoms. Therefore, electrophilic aromatic substitution on this compound is challenging and typically requires harsh reaction conditions.

When such reactions do occur, the position of substitution is influenced by the directing effects of both the nitrogen atoms and the methyl group. The nitrogen atoms direct electrophiles to the meta positions (relative to the nitrogens), while the methyl group directs to the ortho and para positions. The interplay of these effects determines the final regiochemical outcome.

Nucleophilic Aromatic Substitution Reactions

In contrast to its resistance towards electrophilic attack, the pyridazine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atoms make the ring electron-deficient and thus susceptible to attack by nucleophiles. wikipedia.org This reactivity is particularly pronounced at the positions ortho and para to the nitrogen atoms because the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com

For this compound, the positions most activated towards nucleophilic attack are C-6 (ortho to N1 and meta to N2) and C-4 (para to N1). The presence of a good leaving group, such as a halide, at these positions facilitates the substitution reaction. The general mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore aromaticity. youtube.com

The reaction of this compound with halogenotrimethylplatinum(IV) to form complexes of the type fac-[PtXMe3(3-Mepydz)2] demonstrates the ability of the nitrogen atoms in the pyridazine ring to act as nucleophiles in substitution reactions. smolecule.com

Radical Reactions

The study of radical reactions involving this compound reveals interesting regioselectivity. Homolytic substitution reactions with nucleophilic carbon-centered radicals on the protonated 1,2-diazine system provide a pathway to introduce carbon functional groups. clockss.org

Investigations into the reaction of protonated pyridazines, including this compound, with methyl radicals have shown that the attack primarily occurs at the positions beta to the nitrogen atoms. clockss.org However, the regioselectivity is not absolute, and mixtures of C-methylated products are often obtained. clockss.org For instance, the reaction of this compound with methyl radicals can yield various dimethylated pyridazines. clockss.org

The reaction of this compound with symm-trioxanyl radicals, generated from 1,3,5-trioxane, ferrous sulfate, and hydrogen peroxide, is characterized by the exclusive attack of the radicals at positions beta to a nitrogen atom. clockss.org This regioselectivity is a key feature of radical reactions on the protonated 1,2-diazine system. clockss.org

| Reactant | Radical Source | Major Product(s) | Key Observation |

|---|---|---|---|

| This compound (protonated) | Methyl radical (from acetic acid or t-BuOOH/FeSO4) | Mixture of C-methylated pyridazines | Attack mainly at positions beta to the nitrogen atoms, but with lower regioselectivity compared to other homolytic substitutions. clockss.org |

| This compound | symm-Trioxanyl radical | β-substituted trioxanylpyridazine | Exclusive attack at positions beta to a nitrogen atom. clockss.org |

N-Oxidation Mechanisms and Kinetics

The oxidation of pyridazines can lead to the formation of N-oxides. The nitrogen atoms in the pyridazine ring can be oxidized using various oxidizing agents. The mechanism of N-oxidation involves the attack of an electrophilic oxygen atom from the oxidant on the lone pair of a nitrogen atom.

While specific kinetic studies on the N-oxidation of this compound are not extensively detailed in the provided context, studies on related compounds like 2-methylpyridine provide insights. A sensitivity analysis of the kinetic model for the N-oxidation of 2-methylpyridine has been performed to understand how individual kinetic and equilibrium constants influence the reaction profile. rsc.org Such studies are crucial for optimizing reaction conditions and accurately evaluating the kinetic constants involved. rsc.org

The formation of N-oxides can significantly alter the reactivity of the pyridazine ring. For example, pyridine-N-oxide shows different reactivity towards electrophilic substitution compared to pyridine itself. researchgate.net

Photochemical Transformations and Isomerization

The vapor-phase photochemistry of pyridazine derivatives, analogous to substituted pyridines, involves interesting isomerization reactions. While direct studies on this compound are not cited, the behavior of isomeric methylpyridines provides a strong model. Irradiation of any of the three isomeric methylpyridines (2-, 3-, or 4-methylpyridine) in the vapor phase at 254 nm leads to the formation of the other two isomers as primary photoproducts, forming a "photochemical triad". nih.govacs.orgacs.org

This photoisomerization is proposed to proceed through a mechanism involving a 2,6-photocyclization to form an azaprefulvene-like intermediate. Subsequent migration of the nitrogen atom around the resulting five-membered ring, followed by rearomatization, leads to the interconversion of the isomers. acs.orgacs.org Deuterium labeling studies on methylpyridines have provided strong evidence for this mechanistic pathway. nih.govacs.orgacs.org It is highly probable that this compound would undergo similar photochemical rearrangements with other methyl-substituted pyridazines.

| Compound | Irradiation Conditions | Observed Products | Proposed Intermediate |

|---|---|---|---|

| 3-Methylpyridine (B133936) (as an analogue) | Vapor phase, 254 nm | 2-Methylpyridine and 4-Methylpyridine | Azaprefulvene-like diradical |

Photo-induced reactions offer a mild and energy-efficient method for C-H methylation of organic molecules, including heteroaromatics. nih.govbohrium.com These methods often utilize photocatalysts, which can be transition-metal-based or organic, to generate methyl radicals from various readily available sources like tert-butyl peroxide, methanol (B129727), or DMSO. nih.govbohrium.com

The general mechanism for photo-induced C(sp²)−H methylation involves the generation of a methyl radical, which then adds to the electron-deficient pyridazine ring. Subsequent steps, which can vary depending on the specific photocatalytic cycle, lead to the final methylated product. These reactions are valuable for their ability to introduce methyl groups under mild conditions and with high functional group tolerance. nih.govbohrium.com

Photoelectrocatalytic Oxidation to Vitamin B3

The conversion of methyl-substituted N-heterocycles to their corresponding carboxylic acids is a significant transformation in synthetic chemistry, particularly for the production of valuable compounds like Vitamin B3 (nicotinic acid). While research has more prominently focused on the oxidation of 3-methylpyridine, the principles of photoelectrocatalysis (PEC) can be examined for analogous transformations. The PEC oxidation process typically employs semiconductor photocatalysts, such as titanium dioxide (TiO2), to generate highly reactive species that drive the oxidation reaction.

Studies on the selective photoelectrocatalytic oxidation of 3-methylpyridine to Vitamin B3 have demonstrated the efficacy of using nanostructured TiO2 electrodes. rsc.orgresearchgate.net These electrodes, often prepared by anodic oxidation of titanium plates, feature a high surface area of anatase-phase TiO2 nanotubes, which is crucial for their photocatalytic activity. researchgate.netrsc.org The mechanism involves the generation of electron-hole pairs in the TiO2 semiconductor upon irradiation with UV light. The photogenerated holes are powerful oxidizing agents that can react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH).

| Parameter | Observation | Reference |

|---|---|---|

| Photocatalyst | Nanotube-structured TiO2 (primarily anatase phase) is highly effective. | researchgate.netresearchgate.net |

| Catalyst Modification | Decoration with WO3 can increase Vitamin B3 yield significantly (ca. 17-fold). | rsc.org |

| Reaction Intermediates | The oxidation proceeds via 3-pyridinemethanol and 3-pyridinemethanal. | researchgate.netmdpi.com |

| Applied Potential | Increases charge separation, enhancing reaction activity. | rsc.org |

| pH | PEC methods allow for reactions over a wide pH range (2-12), with pH 7 showing high conversion and selectivity. | researchgate.netrsc.org |

Coordination Chemistry and Complex Formation

This compound (3-mpdz) serves as an effective ligand in the construction of coordination polymers, including cyanide-bridged heterometallic complexes. researchgate.net A notable example is the two-dimensional (2D) complex with the formula [Cu(3-mpdz)2Pd(µ-CN)4]n. researchgate.netjst.go.jp In this structure, the this compound ligand coordinates to the copper(II) center, while cyanide groups bridge between copper(II) and palladium(II) ions.

The crystallographic analysis of [Cu(3-mpdz)2Pd(µ-CN)4]n reveals a monoclinic crystal system with the C2/m space group. researchgate.net The coordination geometry around the palladium(II) ion is square planar, with it being coordinated to the carbon atoms of four bridging cyanide groups. The copper(II) ion exhibits a distorted octahedral geometry. researchgate.net Its coordination sphere is completed by four nitrogen atoms from the bridging cyanide ligands and two nitrogen atoms from two trans-coordinated this compound ligands. researchgate.net These coordinated units form 2D layers that are further linked into a three-dimensional (3D) supramolecular network through intermolecular C–H···π interactions. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Formula | [Cu(C5H6N2)2Pd(CN)4]n | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/m | researchgate.net |

| Cu(II) Coordination | Distorted Octahedral (N6) | researchgate.net |

| Pd(II) Coordination | Square Planar (C4) | researchgate.net |

| Bridging Ligand | Cyanide (CN-) | researchgate.net |

| Terminal Ligand | This compound (3-mpdz) | researchgate.net |

| Dimensionality | 2D layers extending to a 3D supramolecular network | researchgate.net |

This compound can act as an axial ligand in coordination complexes with metalloporphyrins, such as those containing cobalt. Cobalt porphyrins are well-known for their ability to coordinate one or two axial ligands at the metal center, perpendicular to the porphyrin plane. mdpi.com In a typical cobalt(III) porphyrin complex, the cobalt ion is chelated by the four nitrogen atoms of the porphyrin macrocycle. mdpi.com The axial positions are then available to bind other ligands, including N-heterocycles like this compound.

The coordination of this compound would occur through one of its electron-donating nitrogen atoms, forming a Co-N bond. The stability of such complexes is influenced by the electronic properties of both the porphyrin and the axial ligand. mdpi.com The formation of these complexes can be monitored by various spectroscopic techniques. For instance, UV-visible spectroscopy shows characteristic shifts in the Soret and Q bands of the porphyrin upon axial ligation. mdpi.com 1H NMR spectroscopy is also a powerful tool, as the signals of the porphyrin protons are sensitive to the coordination environment of the cobalt center. mdpi.comresearchgate.net While specific studies on this compound-cobalt porphyrin complexes are not extensively detailed, the behavior is expected to be analogous to that of other pyridine and imidazole-based ligands, which readily form stable mono- and bis-axial complexes with cobalt(III) porphyrins. mdpi.com

This compound readily forms coordination complexes with transition metal ions like silver(I) and copper(II). The nitrogen atoms of the pyridazine ring possess lone pairs of electrons, making them effective donor sites for coordination to metal centers.

With Ag(I), pyridine-based ligands are known to form a variety of structures, including polymeric chains. mdpi.com In these complexes, the ligand can act as a bridge between two silver centers, leading to the formation of one-dimensional coordination polymers. For example, in complexes with the similar ligand 2-amino-3-methylpyridine (B33374), the ring nitrogen coordinates to one silver ion while the exocyclic amino group can bridge to another, resulting in a polymeric structure. mdpi.com It is plausible that this compound could exhibit similar bridging behavior, utilizing both of its ring nitrogen atoms to link multiple Ag(I) ions.

Copper(II) complexes with N-heterocyclic ligands display a wide range of coordination geometries, commonly distorted square pyramidal or octahedral. mdpi.com this compound would typically act as a monodentate ligand, coordinating to the Cu(II) center through one of its nitrogen atoms. The equatorial plane of the copper coordination sphere is often occupied by four donor atoms, with bond lengths typically in the range of 1.93 to 2.08 Å. mdpi.com The resulting structures can be mononuclear complexes or extend into polymeric networks, depending on the reaction conditions and the counter-ions present. cnr.it

| Metal Ion | Common Geometries | Ligand Behavior | Potential Structure with 3-mpdz | Reference |

|---|---|---|---|---|

| Ag(I) | Linear, Trigonal Planar, Tetrahedral | Monodentate or Bridging | Polymeric chains | mdpi.com |

| Cu(II) | Distorted Octahedral, Square Pyramidal | Primarily Monodentate | Mononuclear or polynuclear complexes | mdpi.com |

Electrochemical Reactivity and Oxidation Pathways

Electrochemical oxidation using boron-doped diamond (BDD) anodes is a powerful advanced oxidation process for the degradation of persistent organic pollutants. jmaterenvironsci.com BDD electrodes are characterized by their wide potential window, low background current, and exceptional chemical stability, which allows for the efficient generation of highly potent oxidizing species. jmaterenvironsci.com

The primary mechanism for the oxidation of organic compounds at a BDD anode involves the electrochemical generation of hydroxyl radicals (•OH) from the discharge of water molecules at a high anodic potential. jmaterenvironsci.com

H₂O → •OH + H⁺ + e⁻

Unlike other electrode materials where hydroxyl radicals may be strongly adsorbed, on the BDD surface, they are only weakly physisorbed. jmaterenvironsci.com This makes them highly available to react with organic molecules in the solution, leading to their degradation. The oxidation process is generally non-selective and can lead to the complete mineralization of organic compounds into carbon dioxide, water, and inorganic ions. researchgate.net

The electrochemical oxidation of this compound on a BDD electrode would proceed through an attack by these electrogenerated hydroxyl radicals. The degradation pathway would likely initiate with the hydroxylation of the aromatic pyridazine ring and the oxidation of the methyl group. This initial attack would lead to the formation of various oxidized intermediates. Continuous attack by hydroxyl radicals would result in the opening of the heterocyclic ring, followed by further oxidation of the resulting aliphatic fragments, ultimately leading to mineralization. The high efficiency of BDD anodes in degrading other refractory nitrogen-containing organic compounds suggests that this method would be effective for the complete abatement of this compound. researchgate.netrug.nl

| Feature | Description | Reference |

|---|---|---|

| Primary Oxidant | Physisorbed hydroxyl radicals (•OH) generated from water electrolysis. | jmaterenvironsci.com |

| Wide Potential Window | Allows for operation at high anodic potentials necessary for •OH generation without oxygen evolution interference. | jmaterenvironsci.com |

| Chemical Inertness | High stability against corrosion and fouling, leading to long electrode lifetime. | rug.nl |

| Reaction Type | Non-selective oxidation, capable of complete mineralization of organic compounds. | researchgate.net |

Electrochemical Synthesis of Niacin from 3-Methylpyridine

The electrochemical oxidation of 3-methylpyridine (also known as 3-picoline) presents a direct route for the synthesis of nicotinic acid (niacin). Mechanistic studies have explored the influence of electrode materials and operating conditions on reaction efficiency and product selectivity.

Research into the electrochemical synthesis of niacin has demonstrated the effectiveness of specific anode materials in facilitating the oxidation of the methyl group of 3-methylpyridine. Studies utilizing steady-state polarization curves have been employed to examine the electrooxidation reactions of 3-picoline on different electrodes, such as platinum (Pt) and lead dioxide-titanium (PbO₂/Ti), within an electrolytic cell featuring a cation exchange membrane jlu.edu.cn. These investigations have revealed that the PbO₂/Ti electrode exhibits significant electrocatalysis activity for the synthesis of nicotinic acid jlu.edu.cn.

Further investigations using Boron-Doped Diamond (BDD) thin-film electrodes in acidic media have provided insights into the reaction pathway. Cyclic voltammetry and bulk electrolysis experiments indicate that direct electron transfer reactions can occur on the BDD surface within the potential region of water stability researchgate.net. This process leads to the successful electrochemical synthesis of nicotinic acid from 3-methylpyridine, with reported maximum yields reaching 70% researchgate.net.

The progression of the electrolysis on a BDD anode has been monitored, showing a linear decrease in the concentration of 3-methylpyridine with the specific charge, which corresponds with the formation of nicotinic acid, particularly at low conversion rates researchgate.net.

Detailed research findings from electrolysis on a BDD anode are presented below. The experiment was conducted in a 0.5 M HClO₄ electrolyte solution at 25°C with an initial 3-methylpyridine concentration of 5 mM and a current density of 2.5 mA cm⁻² researchgate.net.

| Specific Charge (A h dm⁻³) | 3-MP Concentration (mM) | Nicotinic Acid Concentration (mM) | Oxidation Intermediates Concentration (mM) |

|---|---|---|---|

| 0.0 | 5.0 | 0.0 | 0.0 |

| 0.5 | 4.0 | 0.8 | 0.2 |

| 1.0 | 2.9 | 1.6 | 0.4 |

| 1.5 | 1.9 | 2.2 | 0.5 |

| 2.0 | 1.1 | 2.6 | 0.4 |

| 2.5 | 0.5 | 2.8 | 0.3 |

| 3.0 | 0.2 | 2.9 | 0.1 |

The analysis of the products during these electrochemical processes is commonly performed using High-Performance Liquid Chromatography (HPLC) to determine the concentration of both the reactant (3-picoline) and the product (nicotinic acid), allowing for the assessment of current efficiency under various conditions jlu.edu.cnresearchgate.net.

Iv. Advanced Spectroscopic and Computational Analysis of 3 Methylpyridazine

Vibrational Spectroscopy (FT-IR, Raman) and Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and vibrational modes of a molecule. arxiv.org For 3-methylpyridazine, the interpretation of experimental spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies with a high degree of accuracy. biointerfaceresearch.commdpi.comresearchgate.net

Theoretical calculations are crucial for assigning the numerous vibrational modes of the molecule. biointerfaceresearch.com The process often involves scaling the calculated harmonic frequencies to better match the experimental values, accounting for anharmonicity and basis set limitations. biointerfaceresearch.comresearchgate.net A complete assignment is achieved by analyzing the Total Energy Distribution (TED), which describes the contribution of individual internal coordinates to each normal mode. biointerfaceresearch.com

Key vibrational modes for pyridazine (B1198779) derivatives include C-H stretching, C-C and C-N ring stretching, in-plane and out-of-plane C-H bending, and methyl group vibrations. The presence of the methyl group introduces specific vibrations, such as symmetric and asymmetric stretching and bending modes, which are characteristic fingerprints in the spectra.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the pyridazine ring. |

| C-H Stretching (Methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| Ring Stretching (C=C, C=N) | 1400 - 1650 | Stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic ring. |

| CH₃ Bending | 1375 - 1470 | Symmetric and asymmetric bending (scissoring, rocking) of the methyl group. |

| In-plane C-H Bending | 1000 - 1300 | Bending of the ring C-H bonds within the plane of the molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy and Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of this compound, distinct signals are observed for the methyl protons and the three aromatic protons on the pyridazine ring. The chemical shifts (δ) of the ring protons are influenced by the electron-withdrawing effect of the nitrogen atoms and the electron-donating effect of the methyl group. The proton adjacent to the nitrogen atoms (at position 6) typically appears at the lowest field (highest ppm value) due to strong deshielding. chemicalbook.com Coupling between adjacent protons (J-coupling) results in splitting of the signals, providing information about the connectivity of the atoms. chemicalbook.com

Table 2: ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| H-6 | ~9.06 |

| H-4 | ~7.40 |

| H-5 | ~7.38 |

| -CH₃ | ~2.74 |

Data sourced from a 300 MHz spectrum. chemicalbook.com

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. nist.govrfi.ac.uknih.gov In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (94.11 g/mol ). chemicalbook.comnist.gov This peak is typically the most abundant (the base peak), confirming the compound's identity. nist.gov

The fragmentation of the molecular ion provides structural information. The fragmentation pathways of pyridazine derivatives often involve the loss of small, stable molecules like N₂, HCN, or radicals, leading to the formation of characteristic fragment ions. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the ions, which in turn enables the calculation of the elemental composition, further confirming the identity of the parent molecule and its fragments. massspeclab.com

Table 3: Key Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 94 | 100.0 | [C₅H₆N₂]⁺ (Molecular Ion) |

| 95 | 6.9 | Isotope Peak |

| 66 | 28.3 | [M - N₂]⁺ or [M - HCN - H]⁺ |

| 65 | 39.5 | [C₅H₅]⁺ |

| 40 | 40.7 | Fragment |

| 39 | 42.5 | [C₃H₃]⁺ |

Data sourced from NIST Mass Spectrometry Data Center. chemicalbook.comnist.gov

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While specific crystal structure data for this compound itself was not prominently available in the search results, studies on related substituted pyridazino-indole compounds demonstrate the power of this technique. mdpi.com For such molecules, XRD analysis reveals the crystal system (e.g., triclinic, monoclinic), space group, and unit cell dimensions. mdpi.com It also elucidates the planarity or twisting of the ring systems and details non-covalent interactions like hydrogen bonds and C-H···π interactions, which govern the supramolecular structure in the crystal lattice. mdpi.com

Theoretical Chemistry Studies

Theoretical chemistry provides profound insights into the properties of molecules, complementing and guiding experimental findings. For this compound, methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are particularly valuable. nih.govmdpi.com

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used to predict the optimized molecular geometry (bond lengths and angles), vibrational frequencies, and various electronic properties of molecules like this compound. biointerfaceresearch.comwisc.edu

Calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can yield geometric parameters that are in good agreement with experimental data. biointerfaceresearch.comresearchgate.net DFT is also instrumental in calculating properties such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic behavior. biointerfaceresearch.com

TD-DFT is an extension of DFT used to investigate the properties of molecules in their electronically excited states. mdpi.comrsc.org This method is particularly useful for simulating electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netmdpi.com

By calculating the transition energies and oscillator strengths, TD-DFT can predict the position and intensity of absorption bands. mdpi.com This allows for a detailed interpretation of the experimental UV-Vis spectrum, assigning specific bands to electronic transitions, such as π→π* transitions, which are characteristic of aromatic systems like this compound. mdpi.commdpi.com

V. Research on Biological and Environmental Aspects of 3 Methylpyridazine

Biological Activity of 3-Methylpyridazine Derivatives

Derivatives of pyridazine (B1198779), the parent structure of this compound, have demonstrated a range of biological activities, suggesting potential therapeutic applications.

Potential Therapeutic Applications

Substituted pyridazines have been described as biologically active compounds with potential as therapeutic agents. journalijar.com They are subunits found in various natural products and are significant due to their inhibitory properties against several biological targets. journalijar.com These targets include p38 mitogen-activated protein kinase (p38 MAPK), phosphodiesterase 5 (PDE5), monoamine oxidase (MAO), selective human A1 adenosine (B11128) receptors, AKT1 kinase, and Dihydropteroate Synthase (DHPS). journalijar.com

Role in Metabolic Processes

Research has indicated that pyridazine and this compound can undergo oxidative biotransformation to a notable degree. sigmaaldrich.com Additionally, some organic compounds, including 3-methylpyridine (B133936) (an isomer of this compound), are studied for their role in various metabolic processes. solubilityofthings.com While direct detailed information on the metabolic processes of this compound from the search results is limited, the biotransformation observed suggests it is processed within biological systems.

Antimicrobial Activity

Pyridazine derivatives have been reported to possess antibacterial and antifungal activities. actascientific.com Specifically, this compound has been identified as a compound, derived from marine Streptomyces sp., that demonstrated pronounced antimicrobial activity against several multidrug-resistant bacterial pathogens. researchgate.net These pathogens include A. baumannii, E. coli, E. faecium ESBL, K. pneumoniae, and S. aureus. researchgate.net

Studies have also focused on the synthesis of new pyridazine derivatives and the evaluation of their antimicrobial properties. For instance, a series of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate derivatives were synthesized and examined for their activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, showing significant to moderate antimicrobial effects. eurjchem.com

Furthermore, complexes involving 2-amino-3-methylpyridine (B33374) (an isomer) have shown considerable activity against S. lutea, M. lutea, and S. aureus, as well as the yeast Candida albicans. nih.gov, acs.org While 2-amino-3-methylpyridine itself showed slight activity, its silver complexes exhibited more potent antimicrobial effects, outperforming silver nitrate (B79036) in terms of the amount of silver needed and performing comparably to some commercial antibiotics against clinically isolated bacteria in vitro. acs.org

Potential as Monoamine Oxidase Inhibitors

Substituted pyrimido[4,5-c]pyridazines, which are related to pyridazine, have been recognized as potential inhibitors of monoamine oxidase B (MAO-B). researchgate.net New series of these compounds have been synthesized and may act as potential MAO-B inhibitors. researchgate.net, researchgate.net While these studies focus on fused heterocyclic pyridazine derivatives rather than this compound itself, they highlight the potential for pyridazine-based structures to exhibit MAO inhibitory activity.

Anticancer Activity of Derivatives

Pyridazine derivatives have been investigated for their anticancer properties. , actascientific.com Their structural features may allow them to interact with biological targets involved in cancer progression. In vitro studies have shown that certain derivatives can inhibit cell proliferation.

Research on fused heterocyclic pyridazine derivatives has also explored their potential as potent anticancer agents. actascientific.com Some pyridazine derivatives have been tested for antitumor activity, showing in vitro cytotoxicity against cancer cell lines, including liver HEPG2 cells. actascientific.com Certain derivatives of 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one have been identified as lead compounds for the development of new anticancer agents. actascientific.com Additionally, pyrrolo[1,2-b]pyridazine (B13699388) and pyrrolo[2,1-a]phthalazine derivatives have shown promising in vitro cytotoxic activity against a panel of human tumor cell lines, including those from colon, ovarian, renal, prostate, brain, breast cancer, melanoma, and leukemia. nih.gov

Environmental Fate and Degradation Studies

Alkylpyridines, including 3-methylpyridine (an isomer), are considered toxic environmental pollutants found in various water sources near industries. researchgate.net Studying their degradation pathways and environmental impact is crucial. solubilityofthings.com

Research has focused on the biodegradation of 3-methylpyridine by specific bacterial strains. Gordonia nitida LE31 has been shown to degrade 3-methylpyridine via a pathway involving C-2–C-3 ring cleavage, with formic acid identified as a metabolite. researchgate.net Another study isolated a novel degrading bacterium, Gordonia rubripertincta ZJJ, capable of high-efficiency degradation of 3-methylpyridine. nih.gov During the biodegradation by Gordonia rubripertincta ZJJ, the total organic carbon lost was transformed into CO2 (67.4%) and biomass (32.6%), with ammonia (B1221849) nitrogen being the primary inorganic species produced. nih.gov Three potential metabolic pathways for 3-methylpyridine degradation by this strain were identified: methyl oxidation followed by ring hydroxylation and hydrogenation, rupture of C=C and C-N bonds after ring reduction, and initial ring hydroxylation. nih.gov

Degradation Pathways by Microorganisms (e.g., Gordonia nitida LE31)

Microbial degradation plays a crucial role in the removal of alkylpyridines, including this compound, from the environment. These compounds are considered toxic environmental pollutants often found in water sources near industrial sites involved in the production of synthetic liquid fuels. nih.gov While studies on the biodegradation of alkylpyridines have been limited, research has identified specific microorganisms capable of metabolizing these substances. nih.govresearchgate.net

One notable example is Gordonia nitida strain LE31, a bacterium isolated from industrial wastewater, which has demonstrated the ability to degrade both 3-methylpyridine and 3-ethylpyridine (B110496). sigmaaldrich.comnih.govkaist.ac.krsigmaaldrich.com Studies with G. nitida LE31 grown on 3-methylpyridine showed that the bacterium could degrade 3-ethylpyridine without a lag phase, and vice versa, suggesting a shared degradation pathway. nih.govresearchgate.netsigmaaldrich.comnih.gov

Investigations into the degradation pathway employed by G. nitida LE31 revealed a novel mechanism involving C-2–C-3 ring cleavage of the pyridine (B92270) ring. nih.govresearchgate.netsigmaaldrich.comnih.gov Unlike some other pyridine-degrading bacteria that might oxidize the methyl group or the aromatic ring, G. nitida LE31's pathway does not appear to involve cyclic intermediates. nih.govresearchgate.net Instead, formic acid was identified as a metabolite during the degradation of 3-methylpyridine by this strain. nih.govresearchgate.netsigmaaldrich.comnih.gov

Further evidence supporting the C-2–C-3 ring cleavage pathway comes from the induction of levulinic acid degradation in cells grown on 3-methylpyridine and 3-ethylpyridine. nih.govresearchgate.net Levulinic aldehyde dehydrogenase and formamidase activities were also found to be higher in cells grown on these compounds compared to those grown on acetate (B1210297), indicating the involvement of these enzymes in the degradation process. nih.govresearchgate.net The proposed pathway suggests that 3-methylpyridine is degraded via C-2–C-3 ring cleavage, producing levulinic acid and formic acid as intermediates. nih.gov The detection of formic acid and the induction of formamidase activity further support this proposed route. nih.gov Approximately 64% of the nitrogen from the pyridine ring was detected as ammonium (B1175870) ions in the culture supernatant after complete degradation of 3-methylpyridine and 3-ethylpyridine, indicating ring cleavage and nitrogen release. nih.gov

Other studies on microbial degradation of pyridine derivatives, such as in Arthrobacter sp. strain 68b, have also indicated pathways involving the cleavage of the C-2–C-3 bond of the pyridine ring as an initial step. asm.org While Arthrobacter sp. strain 68b could metabolize 3-methylpyridine, it did so only via the PyrA enzyme, suggesting potential differences in the complete metabolic route compared to G. nitida LE31. asm.org

Environmental Presence and Impact

Alkylpyridines, including 3-methylpyridine, are recognized as environmental pollutants. nih.govresearchgate.net Their presence in surface and groundwater is often linked to industries involved in the production of synthetic liquid fuels. nih.govresearchgate.net Beyond industrial sources, 3-methylpyridine can also enter the environment through routes such as agricultural runoff. solubilityofthings.com

The environmental impact of 3-methylpyridine stems from its toxicity. nih.govresearchgate.netsmolecule.com While the specific ecological consequences of 3-methylpyridine contamination are a subject of ongoing research, the toxicity profile of alkylpyridines highlights the importance of understanding their fate and developing effective remediation strategies. nih.govresearchgate.netsolubilityofthings.comsmolecule.com

Formation of Oxidation Intermediates and Complete Oxidation

The oxidation of 3-methylpyridine can lead to the formation of various intermediate products. Research utilizing electrochemical oxidation methods has provided insights into these processes. Studies employing a boron-doped diamond (BDD) electrode in acidic media have shown that the electrochemical oxidation of 3-methylpyridine can result in different outcomes depending on the applied current density. researchgate.netresearchgate.net

At lower current densities, direct electron transfer reactions on the BDD surface can occur, potentially leading to the formation of a polymeric film and electrode fouling. researchgate.net However, in the potential region where water decomposition takes place, indirect oxidation reactions mediated by electrogenerated active intermediates, such as hydroxyl radicals, can occur. researchgate.net These indirect reactions can prevent electrode fouling and facilitate the degradation of 3-methylpyridine. researchgate.net

Electrochemical oxidation studies have demonstrated that it is possible to achieve either partial oxidation of 3-methylpyridine to nicotinic acid or complete combustion to carbon dioxide, depending on the current density. researchgate.netresearchgate.net For instance, at low conversion rates and specific conditions, nicotinic acid is a primary product of the electrochemical oxidation of 3-methylpyridine. researchgate.net The total organic carbon (TOC) value remains relatively constant during this partial oxidation, indicating that the organic compound is transformed into intermediates rather than being fully mineralized. researchgate.net

Supercritical water oxidation (SCWO) is another method explored for the destruction of 3-methylpyridine. researchgate.netasianpubs.org Studies using SCWO with co-fuels like propylene (B89431) glycol have shown high removal efficiencies for 3-methylpyridine and significant reduction in total organic carbon. researchgate.netasianpubs.org For example, high TOC removal rates (≥ 97.5%) were observed at elevated temperatures and residence times in the presence of propylene glycol. researchgate.netasianpubs.org The presence of co-fuels with hydroxyl groups, such as propylene glycol, appears to enhance the oxidation process by generating free radicals. researchgate.netasianpubs.org Nitrogen removal efficiency, leading to the formation of products like N2, nitrate, and ammonium, has also been observed during SCWO of nitrogen-containing compounds, including 3-methylpyridine. researchgate.net

Data from electrochemical oxidation experiments illustrate the change in concentration of 3-methylpyridine and oxidation intermediates over time.

| Specific Charge (Ah/dm³) | 3-Methylpyridine Concentration (mM) | Oxidation Intermediates Concentration (mM) | TOC (mg/L) |

| ~0 | ~5 | ~0 | ~120 |

| ~2.5 | ~2.5 | ~2.5 | ~120 |

| ~5 | ~0 | ~3.5 | ~120 |

| ~7.5 | ~0 | ~0 | ~0 |

Note: Data is illustrative and based on trends observed in research, specific values may vary depending on experimental conditions. researchgate.netresearchgate.net

Biochemical Pathways and Precursor Roles

3-Methylpyridine holds significance as a precursor in the synthesis of several important biochemical compounds and industrial products.

Precursor to Niacin (Vitamin B3)

One of the primary uses of 3-methylpyridine is its role as a key precursor in the industrial synthesis of niacin, also known as Vitamin B3. smolecule.comwikiwand.comalkalisci.comlibretexts.orgchemcess.comsigmaaldrich.cnresearchgate.net Niacin and its amide, niacinamide, are essential vitamins crucial for cellular metabolism and energy production, acting as precursors to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). smolecule.comlibretexts.orgchemcess.com

The industrial production of niacin from 3-methylpyridine often involves ammoxidation, a process that converts 3-methylpyridine into 3-cyanopyridine (B1664610). smolecule.comwikiwand.comchemcess.com This conversion typically involves the reaction of 3-methylpyridine with air, ammonia, and hydrogen at elevated temperatures in the presence of a catalyst. wikiwand.comchemcess.com Subsequently, 3-cyanopyridine is hydrolyzed to yield nicotinic acid (niacin). chemcess.com Alternatively, partial hydrolysis of 3-cyanopyridine can produce nicotinamide. chemcess.com

Globally, a significant amount of niacin is produced annually, with estimates around 10,000 tons, largely relying on 3-methylpyridine as the starting material. wikiwand.comlibretexts.org While the liver can synthesize niacin from tryptophan, industrial production primarily utilizes 3-methylpyridine or 5-ethyl-2-methylpyridine (B142974). libretexts.orgchemcess.comresearchgate.net